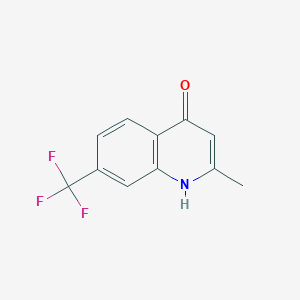

4-Hydroxy-2-methyl-7-trifluoromethylquinoline

Description

Properties

IUPAC Name |

2-methyl-7-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-4-10(16)8-3-2-7(11(12,13)14)5-9(8)15-6/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIABTAZQWRTZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346775 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15912-66-0 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15912-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Significance of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline ring system represents a cornerstone in the architecture of pharmacologically active compounds, with a rich history of therapeutic applications. When functionalized with specific substituents, the quinoline scaffold's potential is significantly amplified. This guide focuses on 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, a molecule of considerable interest in modern drug discovery. The strategic placement of a hydroxyl group at the 4-position, a methyl group at the 2-position, and a potent trifluoromethyl (CF₃) group at the 7-position creates a unique electronic and steric profile.

The presence of the trifluoromethyl group is particularly noteworthy. This moiety is a powerful tool in drug design, often employed to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] This guide provides a comprehensive analysis of the molecule's structure, synthesis, and spectroscopic characterization, offering field-proven insights for researchers aiming to leverage this scaffold in the development of novel therapeutic agents.

Core Molecular Structure and Physicochemical Profile

4-Hydroxy-2-methyl-7-trifluoromethylquinoline (CAS Number: 15912-66-0) is a heterocyclic aromatic compound built upon a quinoline framework.[2] Its structure is characterized by a benzene ring fused to a pyridine ring, with substituents that dictate its chemical behavior and biological potential.

-

Quinoline Core: This rigid, bicyclic aromatic system provides a foundational scaffold that can be oriented to interact with specific biological targets. Its derivatives are known to possess a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[3][4]

-

4-Hydroxy Group: This group is crucial as it allows the molecule to exist in keto-enol tautomeric forms (4-hydroxyquinoline and quinolin-4(1H)-one). This tautomerism influences its hydrogen bonding capabilities, acidity, and reactivity, which are critical for receptor binding.

-

2-Methyl Group: An electron-donating group that can influence the electron density of the quinoline ring system and provide a steric feature for molecular recognition.

-

7-Trifluoromethyl Group: A strongly electron-withdrawing and highly lipophilic group. Its inclusion can significantly enhance a drug candidate's metabolic stability by blocking potential sites of oxidative metabolism.[1] It also often leads to improved membrane permeability and can modulate the pKa of nearby functional groups, thereby influencing binding interactions.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 15912-66-0 | [2] |

| Molecular Formula | C₁₁H₈F₃NO | [2] |

| Molecular Weight | 227.18 g/mol | [2] |

| Appearance | Off-white to purple solid | [5][6] |

| Melting Point | 206 - 208 °C | [6] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and methanol. | [7] |

Synthesis Pathway: The Conrad-Limpach Reaction

A common and effective method for synthesizing 4-hydroxyquinoline derivatives is the Conrad-Limpach reaction. This pathway involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, 3-aminobenzotrifluoride serves as the aniline component and ethyl acetoacetate is the β-ketoester.

The causality behind this experimental choice lies in the reaction's reliability and the commercial availability of the starting materials. The initial condensation forms an enamine intermediate, which, upon heating to high temperatures (typically ~250 °C), undergoes intramolecular cyclization to yield the quinoline ring system. This is a self-validating system as the formation of the stable, aromatic quinoline product drives the reaction to completion.

Synthesis Workflow Diagram

Caption: Conrad-Limpach synthesis of the target quinoline.

Experimental Protocol: Synthesis

-

Step 1: Condensation: To a round-bottom flask, add 3-aminobenzotrifluoride (1.0 eq) and ethyl acetoacetate (1.1 eq). Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture at approximately 140°C for 2-4 hours, removing the water formed using a Dean-Stark apparatus.

-

Step 2: Cyclization: The intermediate from Step 1 is added dropwise to a high-boiling point solvent (e.g., Dowtherm A) pre-heated to 250°C. The reaction is maintained at this temperature for 30-60 minutes to ensure complete cyclization.

-

Step 3: Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration. Wash the crude product with a suitable solvent like ether or hexane to remove the high-boiling point solvent. Recrystallize the solid from a solvent system such as ethanol/water to yield the purified 4-Hydroxy-2-methyl-7-trifluoromethylquinoline.

Structural Elucidation via Spectroscopic Analysis

Confirming the molecular structure is a critical, self-validating step in chemical synthesis. A combination of spectroscopic methods provides unambiguous evidence for the identity and purity of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the downfield region (δ 7.0-8.5 ppm).[8] The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing CF₃ group and the electron-donating effects of the methyl and hydroxyl groups. The methyl (CH₃) protons will appear as a singlet further upfield. The hydroxyl (OH) proton may appear as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears upon adding a drop of deuterium oxide.[8]

-

¹³C NMR: The carbon of the trifluoromethyl group (CF₃) will uniquely appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[8] The carbon atom directly attached to the CF₃ group will also exhibit splitting (²JCF). The remaining aromatic and aliphatic carbons will appear at their characteristic chemical shifts.

-

¹⁹F NMR: A singlet peak will confirm the presence of the three equivalent fluorine atoms of the CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

-

A broad absorption band around 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration.

-

Strong absorption bands in the 1650-1600 cm⁻¹ region correspond to C=C and C=N stretching of the quinoline ring.

-

Due to the keto-enol tautomerism, a C=O stretch may be observed around 1680-1640 cm⁻¹.

-

Strong, sharp peaks in the 1350-1100 cm⁻¹ range are indicative of C-F stretching vibrations from the trifluoromethyl group.[9]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition. For C₁₁H₈F₃NO, the expected molecular ion peak [M]⁺ would be observed at m/z 227.18.

Role in Drug Design and Development

The structural features of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline make it an attractive scaffold and building block for the synthesis of novel therapeutic agents. Quinoline derivatives have a proven track record as antimalarial, antibacterial, and anticancer agents.[3][4][10]

The incorporation of the CF₃ group is a deliberate strategy in medicinal chemistry to enhance drug-like properties.[1] It can improve metabolic stability, increase binding selectivity, and enhance cell permeability. Research has demonstrated that novel 4-substituted-7-trifluoromethylquinoline derivatives can be synthesized to possess significant analgesic and anti-inflammatory activities, often with a better safety profile than existing drugs.[11]

Logic for Application in Drug Discovery

Caption: Rationale for using the scaffold in drug design.

This compound serves as a valuable intermediate.[6] The 4-hydroxy group can be readily converted into other functional groups (e.g., a 4-chloro group), which can then be used in nucleophilic substitution reactions to attach various side chains, leading to the creation of large libraries of compounds for biological screening. This approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

Conclusion

4-Hydroxy-2-methyl-7-trifluoromethylquinoline is more than just a chemical entity; it is a highly refined building block for medicinal chemistry. Its molecular structure is a deliberate convergence of a privileged quinoline scaffold with strategically placed functional groups. The electron-withdrawing trifluoromethyl group, in particular, imparts properties that are highly sought after in modern drug development, such as metabolic stability and enhanced bioavailability. A thorough understanding of its synthesis, structural properties, and spectroscopic signature provides researchers with the foundational knowledge required to exploit this molecule's full potential in the rational design of next-generation therapeutics.

References

- 4-Hydroxy-2-methyl-7-trifluoromethylquinoline. LabSolutions.

- 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid.

- Methyl 4-hydroxy-7-(trifluoromethyl)

- 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

- 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. ChemicalBook.

- 4-Hydroxy-2-(trifluoromethyl)quinoline. Chem-Impex.

- Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem.

- 4-Hydroxy-6-methyl-2-(trifluoromethyl)-quinoline.

- Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 7-Fluoro-4-hydroxy-2-methylquinoline. Sigma-Aldrich.

- 4-Hydroxy-2-methylquinoline, 98+%. Fisher Scientific.

- 4-hydroxy-2-methyl-7-trifluoromethylquinoline supplier. Sigma-Aldrich.

- Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives.

- 8-Fluoro-4-hydroxy-2-methylquinoline. Ossila.

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one.

- Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents.

- A Comparative Analysis of the Biological Activities of 8-Hydroxyquinoline and 2-Amino-4-hydroxy-8-methylquinoline. BenchChem.

- Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches.

Sources

- 1. mdpi.com [mdpi.com]

- 2. labsolu.ca [labsolu.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Hydroxy-2-methylquinoline, 98+% | Fisher Scientific [fishersci.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline

Introduction

The quinoline scaffold is a privileged heterocyclic motif fundamental to medicinal chemistry and drug discovery. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities ranging from antimalarial to anticancer.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto the quinoline core has become a cornerstone of modern drug design. This is due to the unique properties the -CF3 group imparts, such as enhanced metabolic stability, increased lipophilicity for better membrane penetration, and improved bioavailability, making trifluoromethylated quinolines particularly valuable targets.[3][4]

This guide provides a comprehensive, in-depth exploration of the primary synthetic pathway for a specific, highly functionalized derivative: 4-hydroxy-2-methyl-7-trifluoromethylquinoline. We will delve into the mechanistic underpinnings of the chosen synthetic route, explain the causality behind key experimental decisions, and provide detailed, actionable protocols for its execution. This document is intended for researchers, chemists, and professionals in the field of drug development who require a technical and practical understanding of this synthesis.

I. Strategic Analysis of Synthetic Pathways

The synthesis of 4-hydroxyquinoline cores is primarily dominated by two classical name reactions: the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis .[5][6][7]

-

Gould-Jacobs Reaction: This pathway involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, hydrolysis, and decarboxylation.[8][9] While excellent for producing 4-hydroxyquinolines, it does not directly install a substituent at the 2-position, which would necessitate additional synthetic steps for our target molecule.

-

Conrad-Limpach-Knorr Synthesis: This method involves the condensation of an aniline with a β-ketoester.[10][11] The choice of β-ketoester directly dictates the substituent at the 2-position of the quinoline ring. For our target, the use of ethyl acetoacetate provides the required 2-methyl group, while the β-ketoester functionality inherently leads to the 4-hydroxy group upon cyclization.

II. The Conrad-Limpach Synthesis Pathway: A Mechanistic Overview

The synthesis proceeds in two primary stages: an initial acid-catalyzed condensation to form a key enamine intermediate, followed by a high-temperature thermal cyclization to construct the quinoline core.

Caption: Overall workflow for the Conrad-Limpach synthesis of the target quinoline.

Step 1: Condensation of 3-(Trifluoromethyl)aniline and Ethyl Acetoacetate

The first step is the formation of the crucial enamine intermediate, ethyl 3-((3-(trifluoromethyl)phenyl)amino)but-2-enoate. This reaction involves the nucleophilic attack of the aniline's amino group on the ketone carbonyl of ethyl acetoacetate, followed by dehydration to form the C=C double bond of the enamine.[10]

Causality Behind Experimental Choices:

-

Reactants: 3-(Trifluoromethyl)aniline is selected for the desired 7-CF3 substitution pattern. Ethyl acetoacetate is the ideal β-ketoester as it provides the carbon backbone for the 2-methyl and 4-hydroxy groups.

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is often employed. It protonates the carbonyl oxygen of the ketoester, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the weakly basic aniline.

-

Temperature: The reaction is conducted at elevated temperatures (e.g., refluxing toluene) to overcome the activation energy of the dehydration step. A Dean-Stark apparatus is typically used to remove the water byproduct, driving the equilibrium towards the enamine product.[12]

Step 2: Thermal Intramolecular Cyclization

This is the key ring-forming step. The enamine intermediate undergoes an intramolecular electrophilic aromatic substitution reaction at high temperatures (typically >240°C) to form the quinolone ring.[13]

Causality Behind Experimental Choices:

-

High Temperature: A significant energy input is required to overcome the aromaticity of the aniline ring and facilitate the electrocyclization.[5]

-

High-Boiling Solvent: To achieve the necessary temperatures safely and effectively, a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is essential. These solvents are thermally stable and non-reactive under the harsh conditions.[5][14]

-

Mechanism: The reaction proceeds via a 6-electron cyclization, where the π-electrons from the enamine double bond attack an ortho-position of the aniline ring. This is followed by proton transfers and the elimination of ethanol to yield the stable, aromatic quinolone system.[8][13]

Caption: Simplified mechanism of the key intramolecular cyclization step.

Regioselectivity Considerations

When using 3-substituted anilines, cyclization can potentially occur at two different ortho positions (C2 or C6). In the case of 3-(trifluoromethyl)aniline, the amino group is a powerful ortho, para-director, activating both the C2 and C6 positions for electrophilic attack. The trifluoromethyl group is a meta-director and deactivates the ring. This leads to the possibility of forming two regioisomers: the desired 7-trifluoromethyl derivative and the undesired 5-trifluoromethyl isomer. In practice, a mixture is often obtained, necessitating careful purification of the final product.

III. Experimental Protocols & Data

Table 1: Reagent Properties and Roles

| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations |

| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.13 | Starting Material | Toxic, handle with care. |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Starting Material | Provides C2-methyl & C4-OH. |

| p-Toluenesulfonic Acid | C₇H₈O₃S | 172.20 | Catalyst | Anhydrous form preferred. |

| Toluene | C₇H₈ | 92.14 | Solvent (Step 1) | Allows for azeotropic water removal. |

| Diphenyl Ether | C₁₂H₁₀O | 170.21 | Solvent (Step 2) | High boiling point (259 °C). |

Protocol 1: Synthesis of Ethyl 3-((3-(trifluoromethyl)phenyl)amino)but-2-enoate

-

Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-(trifluoromethyl)aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Solvent: Add toluene as the solvent (approx. 3-4 mL per gram of aniline).

-

Reaction: Heat the mixture to reflux (approx. 110-120°C). Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude residue can often be used directly in the next step. If required, purification can be achieved by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline

-

Setup: In a three-neck round-bottom flask equipped with a high-temperature thermometer, a mechanical stirrer, and a condenser, add diphenyl ether (approx. 5-10 mL per gram of intermediate).

-

Heating: Heat the diphenyl ether to 250°C.

-

Addition: Slowly add the crude ethyl 3-((3-(trifluoromethyl)phenyl)amino)but-2-enoate intermediate from Protocol 1 to the hot diphenyl ether dropwise or in small portions. Caution: This step is exothermic and involves the evolution of ethanol vapor.

-

Reaction: Maintain the reaction temperature at 250-255°C for 30-60 minutes after the addition is complete.

-

Isolation: Cool the reaction mixture to below 100°C. Add a non-polar solvent like hexane or petroleum ether to precipitate the solid product.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 4-hydroxy-2-methyl-7-trifluoromethylquinoline.

Table 2: Typical Reaction Parameters

| Step | Reaction | Temperature | Time | Typical Yield |

| 1 | Condensation | 110-120 °C | 4-6 h | 85-95% |

| 2 | Cyclization | 250-255 °C | 30-60 min | 60-75% |

Yields are estimates based on similar transformations and may vary.

IV. Conclusion

The Conrad-Limpach synthesis provides a robust and direct pathway to 4-hydroxy-2-methyl-7-trifluoromethylquinoline. The success of this synthesis hinges on a clear understanding of the underlying mechanisms and careful control of the reaction conditions, particularly the high temperatures required for the critical intramolecular cyclization step. By following the detailed protocols and considering the causal factors behind each experimental choice, researchers can reliably access this valuable fluorinated quinoline scaffold for further investigation in pharmaceutical and agrochemical research. The potential for regioisomer formation remains a key challenge that must be addressed through rigorous purification and characterization of the final product.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Barluenga, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Singh, R., & Geetanjali. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]

-

Mojica-Castañeda, V., et al. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

-

Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences. [Link]

-

Singh, H. (2009). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]

-

Wikipedia. Conrad–Limpach synthesis. [Link]

-

Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

-

Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. [Link]

-

Mallik, R. (n.d.). Skraup synthesis of Quinoline. CUTM Courseware - Centurion University. [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH National Library of Medicine. [Link]

-

Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

-

Sharma, P., et al. (2022). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

-

Shimizu, M., & Hiyama, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

ResearchGate. (2021). Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. [Link]

Sources

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. iipseries.org [iipseries.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 12. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 13. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. mdpi.com [mdpi.com]

Biological activity of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline

An In-Depth Technical Guide to the Predicted Biological Activity of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for yielding derivatives with a vast spectrum of biological activities. The specific compound, 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, integrates several key pharmacophoric features: a quinoline core, a hydroxyl group at the 4-position known to be crucial for certain activities, a methyl group at the 2-position, and an electron-withdrawing trifluoromethyl (-CF3) group at the 7-position. The -CF3 group is particularly significant in modern drug design for its ability to enhance metabolic stability, lipophilicity, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] While direct and extensive experimental data for this specific molecule is not abundant in publicly accessible literature, this guide synthesizes data from structurally analogous compounds to provide a robust, predictive overview of its likely biological activities and the experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline derivatives.

Introduction to the Quinoline Core and Key Substitutions

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure found in numerous natural alkaloids and synthetic compounds with significant therapeutic value.[2] Its derivatives have demonstrated a wide array of pharmacological properties, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

The biological profile of a quinoline derivative is critically dependent on the nature and position of its substituents. For the target molecule, 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, the key substitutions are:

-

4-Hydroxy Group: The quinolin-4-ol (or 2-quinolone) tautomer is a common feature in bioactive quinolines and is known to be important for various biological activities.[3]

-

2-Methyl Group: Substitution at the 2-position can influence the molecule's steric and electronic properties, modulating its interaction with biological targets.

-

7-Trifluoromethyl Group: The -CF3 group at position 7 is a powerful modulator of bioactivity. Its high electronegativity can alter the electronic distribution of the quinoline ring, and its lipophilicity can enhance membrane permeability and binding affinity.[5] Halogen and trifluoromethyl groups at the 7-position have been strongly associated with potent anticancer activity in related compounds.

Plausible Synthetic Route

The synthesis of 4-hydroxyquinoline derivatives is well-established. A common and effective method is the Conrad-Limpach reaction or a similar cyclization approach. Based on available protocols for analogous compounds, a plausible synthesis for 4-Hydroxy-2-methyl-7-trifluoromethylquinoline would involve the condensation of 3-(trifluoromethyl)aniline with ethyl acetoacetate, followed by a thermal cyclization. A more direct synthesis for a similar compound, 4-hydroxy-2-(trifluoromethyl)quinoline, involves the reaction of aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of an acid catalyst, followed by heating to induce cyclization.[6]

Anticipated Biological Activity I: Anticancer Potential

Quinoline derivatives, particularly those bearing a trifluoromethyl group, are a promising class of anticancer agents.[7][8] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[9]

Predicted Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many quinoline-based anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death.[9][10] This is often mediated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Treatment with cytotoxic quinolines can lead to an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a cascade of caspase enzymes (e.g., caspase-9 and the executioner caspase-3/7), which orchestrate the dismantling of the cell.[10][11]

Caption: Predicted apoptotic signaling pathways induced by the quinoline derivative.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure and biological activity is crucial for drug design.[12][13] For quinoline derivatives, SAR studies have highlighted several key features:

-

Position 7: Substitution at this position with bulky, lipophilic, and electron-withdrawing groups like -CF3 is often beneficial for antiproliferative activity.[14]

-

Position 4: The presence of a hydroxyl or amino group at this position is frequently associated with potent cytotoxic effects.[14]

-

Overall Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach intracellular targets.[1]

Data Presentation: Comparative Cytotoxicity of Related Quinolines

To benchmark the potential efficacy of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, the following table summarizes the cytotoxic activity (IC₅₀ values) of structurally related compounds against various human cancer cell lines.

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine | Multiple | Various | < 1.0 |

| Quinoline-based dihydrazone (Compound 3b) | MCF-7 | Breast | 7.016 |

| Quinoline-based dihydrazone (Compound 3c) | MCF-7 | Breast | 7.05 |

| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast | 7.5 |

| 2-phenylquinolin-4-amine | HT-29 | Colon | 8.12 |

| (Data synthesized from multiple sources for comparative purposes)[7][11][14] |

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16]

Caption: Standard experimental workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.[7][17]

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (typically 48 or 72 hours).[17]

-

MTT Addition: After incubation, replace the culture medium with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[16]

-

Formazan Solubilization: Remove the MTT-containing medium and dissolve the insoluble purple formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.[16]

Anticipated Biological Activity II: Antimicrobial Potential

The quinoline scaffold is the backbone of several important antibacterial drugs (e.g., fluoroquinolones), and novel derivatives are continually being explored to combat antimicrobial resistance.[2][18][19]

Predicted Mechanism of Action

The antibacterial action of many quinolones involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[18] While this is a hallmark of the fluoroquinolone class, other quinoline derivatives may act via different mechanisms, such as disrupting cell wall integrity or inhibiting other key metabolic pathways.[20] Given the structural novelty, the precise target would require experimental elucidation.

Structure-Activity Relationship (SAR) Insights

In the context of antimicrobial activity, SAR for quinolines suggests:

-

The core heterocyclic ring system is fundamental for interacting with bacterial targets.

-

Substituents can modulate the spectrum of activity (Gram-positive vs. Gram-negative) and potency.

-

Increased lipophilicity, as conferred by the -CF3 group, can facilitate passage through the bacterial cell wall and membrane.

Data Presentation: Comparative Antimicrobial Activity of Related Quinolines

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against various pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]

| Compound/Derivative | Organism | MIC (µg/mL) |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 |

| Quinoline-based hydroxyimidazolium hybrid (7c) | Cryptococcus neoformans | 15.6 |

| Quinoline-based hydroxyimidazolium hybrid (7d) | Cryptococcus neoformans | 15.6 |

| 2-sulfoether-4-quinolone (15) | Staphylococcus aureus | 0.8 µM |

| 2-sulfoether-4-quinolone (15) | Bacillus cereus | 1.61 µM |

| (Data synthesized from multiple sources for comparative purposes)[18][19] |

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol, harmonized from CLSI (Clinical and Laboratory Standards Institute) standards, is used to determine the MIC of a compound against aerobic bacteria.[21][22][23]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent like DMSO.

-

Serial Dilution: In a 96-well microtiter plate containing growth medium (e.g., Mueller-Hinton Broth), perform two-fold serial dilutions of the compound.[21]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland turbidity standard.[21]

-

Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 35°C for 16-20 hours.[21]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[21]

Conclusion and Future Directions

4-Hydroxy-2-methyl-7-trifluoromethylquinoline is a compound of significant interest, possessing structural motifs strongly correlated with potent anticancer and antimicrobial activities in related analogues. The presence of the 7-trifluoromethyl group is particularly promising for enhancing its drug-like properties.

This guide provides a predictive framework and the necessary experimental protocols to rigorously evaluate its biological potential. The immediate next steps for any research program focused on this molecule should be its chemical synthesis and subsequent screening using the detailed in vitro assays described herein. Future work should focus on confirming its mechanism of action, evaluating its efficacy in more complex models (e.g., 3D cell cultures, in vivo xenografts), and assessing its safety and pharmacokinetic profile. The insights gained will be invaluable for the potential development of this compound into a lead candidate for therapeutic applications.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

-

RSC Publishing. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. Retrieved from [Link]

- International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-2-phenylmethyl-8-trifluoromethyl-quinoline-3-carboxylic acid. PrepChem.com. Retrieved from [Link]

- MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.

- MDPI. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules.

- MDPI. (2022).

- MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.

-

PubMed. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

- Chinese Pharmaceutical Journal. (2022).

- MDPI. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules.

-

National Center for Biotechnology Information. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC. Retrieved from [Link]

-

PubMed. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Taylor & Francis eBooks. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Scientific Reports. Retrieved from [Link]

-

PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science. Retrieved from [Link]

-

DigitalCommons@TMC. (2025). Antibiofilm Properties of 4-Hydroxy-3-Methyl-2-Alkenylquinoline, a Novel Burkholderia-Derived Alkaloid. DigitalCommons@TMC. Retrieved from [Link]

- Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific and Research in Multidisciplinary Studies.

-

GARDP Revive. (n.d.). Structure-activity relationship (SAR). GARDP Revive. Retrieved from [Link]

-

RSC Publishing. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Retrieved from [Link]

- MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules.

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Retrieved from [Link]

-

PubMed. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry. Retrieved from [Link]

-

EPFL. (n.d.). Structure–activity relationship. EPFL Graph Search. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives | Request PDF. ResearchGate. Retrieved from [Link]

-

PubMed. (2025). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. mSphere. Retrieved from [Link]

-

PubMed. (2017). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Letters in Drug Design & Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. PMC. Retrieved from [Link]

Sources

- 1. [PDF] Antimicrobial Susceptibility Testing Protocols | Semantic Scholar [semanticscholar.org]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 14. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. taylorfrancis.com [taylorfrancis.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. Among these, 4-Hydroxy-2-methyl-7-trifluoromethylquinoline stands out as a molecule of significant interest, yet its precise mechanism of action remains largely unelucidated. This technical guide provides an in-depth exploration of the putative mechanisms of this compound, drawing upon the established biological activities of structurally related quinoline derivatives. We will delve into hypothesized interactions with key cellular pathways, focusing on its potential as an anti-inflammatory and enzyme-inhibiting agent. Furthermore, this document outlines a comprehensive, field-proven experimental framework for researchers and drug development professionals to systematically investigate and validate these proposed mechanisms. Our approach is grounded in scientific integrity, providing not just procedural steps, but the causal reasoning behind experimental choices, ensuring a self-validating system of inquiry.

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered immense attention in the field of medicinal chemistry due to their diverse and potent biological activities.[1][2] These compounds are integral to a number of approved therapeutic agents with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory.[1][3] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.

The subject of this guide, 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, possesses three key structural features that likely contribute to its biological profile:

-

The 4-Hydroxy-2-methylquinoline Core: This backbone is a common feature in many biologically active quinolones. The 4-hydroxy group can exist in tautomeric equilibrium with a 4-keto group (4-quinolone), which can influence its hydrogen bonding capabilities and interaction with biological targets.

-

The 2-Methyl Group: The presence of a methyl group at the 2-position can impact the molecule's lipophilicity and steric interactions with target proteins.

-

The 7-Trifluoromethyl Group: The trifluoromethyl substituent is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of the quinoline nitrogen and the hydroxyl group, potentially enhancing binding affinity and metabolic stability. Trifluoromethyl-substituted compounds have been documented to display diverse biological activities.[1]

Given the limited direct research on the specific mechanism of action of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, this guide will propose and detail methodologies to investigate two primary, evidence-based hypotheses for its biological activity: anti-inflammatory action and enzyme inhibition .

Proposed Mechanism of Action I: Anti-inflammatory Activity

Numerous quinoline derivatives have demonstrated significant anti-inflammatory properties, acting through various mechanisms.[4][5][6] We hypothesize that 4-Hydroxy-2-methyl-7-trifluoromethylquinoline may exert its anti-inflammatory effects through one or both of the following pathways:

Inhibition of Cyclooxygenase (COX) Enzymes

Causality: The structural similarity of the 4-hydroxyquinoline core to known non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes makes this a primary putative mechanism.[4][7] Inhibition of COX-1 and/or COX-2 would block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.

Experimental Validation:

A tiered approach is recommended to investigate COX inhibition, moving from in vitro enzyme assays to cell-based and more complex models.

Experimental Workflow: COX Inhibition Assessment

Caption: Workflow for investigating COX enzyme inhibition.

Detailed Protocol: In Vitro COX Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline against purified COX-1 and COX-2 enzymes.

-

Materials:

-

COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine)

-

Test compound (4-Hydroxy-2-methyl-7-trifluoromethylquinoline) dissolved in DMSO

-

Known inhibitors (Indomethacin for COX-1/2, Celecoxib for COX-2)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a dilution series of the test compound and reference inhibitors in assay buffer.

-

In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference inhibitor.

-

Incubate for a specified time (e.g., 10 minutes) at the optimal temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Modulation of the NLRP3 Inflammasome

Causality: Recent studies have identified quinoline derivatives as potent inhibitors of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[8] The trifluoromethyl moiety may enhance cell permeability and interaction with components of the inflammasome.

Experimental Validation:

A series of cell-based assays are required to confirm NLRP3 inflammasome inhibition.

Signaling Pathway: NLRP3 Inflammasome Activation and Putative Inhibition

Caption: Hypothesized inhibition of the NLRP3 inflammasome.

Detailed Protocol: NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

-

Objective: To assess the inhibitory effect of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline on NLRP3 inflammasome activation in a human monocytic cell line.

-

Materials:

-

THP-1 cells

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation

-

LPS (Lipopolysaccharide) for priming

-

ATP (Adenosine triphosphate) or Nigericin for activation

-

Test compound

-

ELISA kits for human IL-1β

-

LDH (Lactate dehydrogenase) cytotoxicity assay kit

-

-

Procedure:

-

Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA for 24-48 hours.

-

Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Pre-incubate the primed cells with various concentrations of the test compound for 1 hour.

-

Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1-2 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.

-

Measure LDH release in the supernatants to assess cytotoxicity of the compound.

-

Analyze the dose-dependent inhibition of IL-1β release, ensuring it is not due to cytotoxicity.

-

Proposed Mechanism of Action II: Enzyme Inhibition

The quinoline scaffold is a common feature in many enzyme inhibitors, targeting a wide range of protein families.[9][10] The electron-withdrawing trifluoromethyl group and the 4-hydroxy moiety of our target compound could facilitate interactions with the active sites of various enzymes.

Kinase Inhibition

Causality: A significant number of FDA-approved kinase inhibitors contain the quinoline core.[10] These drugs often target aberrant signaling pathways in cancer. The planar nature of the quinoline ring allows it to fit into the ATP-binding pocket of many kinases, acting as a competitive inhibitor.

Experimental Validation:

A high-throughput screening approach followed by more specific assays is the most efficient way to identify potential kinase targets.

Experimental Workflow: Kinase Inhibitor Profiling

Caption: A workflow for identifying and validating kinase targets.

Detailed Protocol: Cellular Target Engagement via Western Blot

-

Objective: To confirm that the compound inhibits the activity of a specific kinase within a cellular context.

-

Materials:

-

Cancer cell line known to have high expression and activity of the target kinase.

-

Test compound.

-

Appropriate growth medium and supplements.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against the total and phosphorylated forms of a direct downstream substrate of the target kinase.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

Culture the selected cell line to ~80% confluency.

-

Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the antibody against the total substrate to ensure equal protein loading.

-

Analyze the dose-dependent decrease in the ratio of phosphorylated to total substrate.

-

Inhibition of DNA-Interacting Enzymes

Causality: Some quinoline-based compounds are known to intercalate into DNA or inhibit enzymes that act on DNA, such as DNA methyltransferases and topoisomerases.[9][11] This activity is particularly relevant in the context of anticancer and antimicrobial effects.

Experimental Validation:

Initial assessment can be performed using in vitro assays for key DNA-interacting enzymes.

Quantitative Data Summary: Putative IC50 Values for Quinoline Derivatives Against Various Enzymes

| Enzyme Target Family | Specific Enzyme Example | Reported IC50 Range for Quinoline Derivatives | Reference |

| DNA Methyltransferase | Human DNMT1 | Low micromolar (e.g., ~2 µM) | [9] |

| Topoisomerase | Topoisomerase II | Sub-micromolar to low micromolar | [12] |

| Kinase | mTOR | Nanomolar to low micromolar | [12] |

| Cyclooxygenase | COX-1 / COX-2 | Varies widely based on substitution | [4] |

Detailed Protocol: Topoisomerase II Inhibition Assay

-

Objective: To determine if 4-Hydroxy-2-methyl-7-trifluoromethylquinoline can inhibit the relaxation of supercoiled DNA by topoisomerase II.

-

Materials:

-

Human Topoisomerase II enzyme.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Test compound.

-

Etoposide (a known topoisomerase II inhibitor).

-

Assay buffer containing ATP.

-

Agarose gel electrophoresis system.

-

DNA stain (e.g., ethidium bromide).

-

-

Procedure:

-

Set up reactions containing assay buffer, supercoiled DNA, and varying concentrations of the test compound or etoposide.

-

Add topoisomerase II to initiate the reaction.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Run the samples on an agarose gel.

-

Stain the gel with a DNA stain and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

-

Conclusion and Future Directions

While the precise molecular mechanism of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline remains to be definitively elucidated, the evidence from structurally related compounds provides a strong foundation for targeted investigation. The proposed mechanisms of anti-inflammatory action via COX or NLRP3 inflammasome inhibition, and broader enzyme inhibition, particularly of kinases and DNA-interacting enzymes, represent the most promising avenues for research.

The experimental protocols detailed in this guide provide a robust and logical framework for drug development professionals and researchers to systematically dissect the biological activity of this intriguing molecule. Successful validation of any of these mechanisms will not only illuminate the function of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline but also pave the way for its potential development as a novel therapeutic agent. Future studies should also consider comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties.

References

-

Zhou, Y. et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]

-

Singh, R. P. et al. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 20(34), 4219-4233. [Link]

-

Abdel-Maksoud, M. S. et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Wang, W. et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. European Journal of Medicinal Chemistry, 291, 117466. [Link]

-

Patel, R. V. et al. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

-

Zhou, Y. et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. [Link]

-

Garrido, J. et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7088. [Link]

-

Al-Ostath, A. et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(15), 4987. [Link]

-

Gupta, H. et al. (2022). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Various Authors. (n.d.). Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. [Link]

-

Various Authors. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Sharma, P. et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 11(1), 1. [Link]

-

Various Authors. (2021). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Molecules, 26(16), 4983. [Link]

-

ChemRxiv. (2023). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. [Link]

-

Wikipedia. (n.d.). 4-Quinolone. [Link]

-

Patil, S. et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(23), 1-20. [Link]

-

Ukrainets, I. V. et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 27(13), 4238. [Link]

-

Sidoova, E. et al. (2007). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 12(5), 1083-1099. [Link]

-

Kumar, S. et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-54. [Link]

-

Eweas, A. F. et al. (2018). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 22(23), 2259-2287. [Link]

-

PubChem. (n.d.). 4-Hydroxy-N-methylcarbostyril. [Link]

-

de Souza, M. V. N. et al. (2023). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 28(15), 5800. [Link]

-

Kumar, A. et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-15. [Link]

Sources

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic data of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline

Foreword for the Researcher

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. This guide is crafted for the hands-on scientist—the medicinal chemist, the process chemist, the analytical researcher—who requires not just raw data, but a foundational understanding of the spectroscopic principles and practical methodologies applied to the characterization of complex heterocyclic systems.

The subject of this guide, 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, presents a fascinating case study in spectroscopic elucidation. Its quinoline core, substituted with a hydroxyl, a methyl, and a trifluoromethyl group, offers a rich tapestry of spectroscopic signals. Each functional group imparts a unique electronic and steric influence, which is directly observable in its Mass, Infrared, and Nuclear Magnetic Resonance spectra.

Molecular Structure and Spectroscopic Implications

Before delving into the specific techniques, a brief analysis of the molecular structure of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline is essential. The structure combines several key features that will govern its spectroscopic output:

-

Quinoline Core: A rigid, aromatic heterocyclic system that gives rise to characteristic signals in the aromatic region of NMR spectra and distinct C=C and C=N stretching vibrations in the IR spectrum.

-

4-Hydroxy Group: This group can exist in tautomeric equilibrium with its 4-quinolone form. This has profound effects on all spectroscopic data. The acidic proton is readily observable (or exchangeable) in ¹H NMR, and the O-H bond produces a characteristic, often broad, absorption in the IR spectrum.

-

2-Methyl Group: An aliphatic substituent that will produce a sharp singlet in the ¹H NMR spectrum and a signal in the upfield region of the ¹³C NMR spectrum.

-

7-Trifluoromethyl Group: A potent electron-withdrawing group containing three highly electronegative fluorine atoms. This group will cause significant deshielding (downfield shifts) of nearby nuclei in NMR spectra. Crucially, the ¹⁹F nuclei will couple with the ¹³C nucleus of the CF₃ group and adjacent carbons, leading to characteristic quartet splittings. In IR, the C-F bonds will produce strong, characteristic absorption bands.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a molecule like 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.

Expert Insight: Why ESI?

Electron Ionization (EI) is a high-energy technique that often causes extensive fragmentation, sometimes to the point where the molecular ion is not observed. For establishing the primary molecular weight, a soft ionization technique is superior. ESI is ideal for polar, nitrogen-containing heterocycles like our target molecule, as the quinoline nitrogen is readily protonated in the acidic mobile phase, leading to a strong signal for the protonated molecule, [M+H]⁺.

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.[1] Dilute this stock solution to a final concentration of approximately 10 µg/mL using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.[1]

-

Instrumentation : Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an ESI source.

-

Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters :

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 4-8 L/min

-

Drying Gas Temperature: 180-220 °C

-

-

Data Acquisition : Acquire the mass spectrum over a range of m/z 50-500. The high-resolution capability of the instrument allows for the determination of the exact mass and, consequently, the elemental formula.

Predicted Mass Spectrometric Data

| Property | Value | Rationale |

| Molecular Formula | C₁₁H₈F₃NO | Derived from the chemical structure. |

| Molecular Weight | 227.18 g/mol | Calculated from the atomic weights of the constituent atoms.[2] |

| Predicted [M+H]⁺ | m/z 228.0631 | The exact mass of the protonated molecule. This high-precision value is what would be experimentally determined by HRMS and used to confirm the elemental composition. |

| Key Fragments | [M+H - HF]⁺, [M+H - CO]⁺, [M+H - CF₃]⁺ | Fragmentation in ESI-MS/MS would likely involve the loss of stable neutral molecules. The loss of a trifluoromethyl radical is also a plausible fragmentation pathway.[3][4] |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is the modern standard for solid and liquid samples, as it requires minimal to no sample preparation.

Experimental Protocol: ATR-FTIR

-

Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue soaked in isopropanol and allowing it to dry completely.[5]

-

Background Scan : Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).[5]

-

Sample Application : Place a small amount of the solid 4-Hydroxy-2-methyl-7-trifluoromethylquinoline powder onto the ATR crystal.

-

Apply Pressure : Use the instrument's pressure anvil to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.[6]

-

Data Acquisition : Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning : After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with isopropanol.[5]

Predicted Infrared Absorption Data

| Frequency Range (cm⁻¹) | Vibration Type | Expected Appearance |

| 3400 - 2500 | O-H stretch (H-bonded) | A very broad and strong band, characteristic of the hydroxyl group, potentially indicating the presence of the 4-quinolone tautomer. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to weak, sharp peaks.[7] |

| 2980 - 2850 | C-H stretch (methyl) | Medium to weak, sharp peaks. |

| 1650 - 1620 | C=O stretch (quinolone) | A very strong, sharp peak, which would be prominent if the 4-quinolone tautomer is the major form in the solid state. |

| 1620 - 1500 | C=C and C=N stretch (aromatic) | Multiple strong to medium, sharp peaks characteristic of the quinoline ring system.[8] |

| 1350 - 1100 | C-F stretch (trifluoromethyl) | Multiple very strong and intense absorption bands. This is a highly characteristic region for trifluoromethylated compounds. |

| 850 - 750 | C-H out-of-plane bend (aromatic) | Strong peaks whose exact positions are diagnostic of the substitution pattern on the benzene ring portion of the quinoline.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

A Note on Data Availability : As of the time of this writing, experimental NMR spectra for 4-Hydroxy-2-methyl-7-trifluoromethylquinoline are not publicly available. The data presented below are predicted values for the closely related structural isomer, 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline , sourced from computational prediction software.[10] This serves as an excellent proxy, and the discussion will focus on interpreting this data and extrapolating the expected shifts for the target molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Dissolve 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[10][11] DMSO-d₆ is an excellent choice as it can dissolve a wide range of compounds and will solubilize the hydroxyl proton for observation.

-

Filtration : Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[12]

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Setup : Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition :

-

Acquire a standard 1D proton spectrum.

-

Set the spectral width to 0-14 ppm.

-

Use a 90° pulse.

-

Set a relaxation delay of 2-5 seconds for accurate integration.[10]

-

-

¹³C NMR Acquisition :

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Set the spectral width to 0-200 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[10]

-

-

Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Predicted ¹H NMR Data (for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment (Analog) | Expected Assignment (Target Molecule) |

| ~11.5 - 12.5 | Broad Singlet | 1H | 4-OH | 4-OH |

| ~7.8 - 8.2 | Doublet | 1H | H-5 | H-8 |

| ~7.5 - 7.7 | Doublet | 1H | H-8 | H-5 |

| ~7.3 - 7.5 | Singlet | 1H | H-7 | H-6 |

| ~6.5 - 6.7 | Singlet | 1H | H-3 | H-3 |

| ~2.4 - 2.6 | Singlet | 3H | 6-CH₃ | 2-CH₃ |

Predicted ¹³C NMR Data (for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline)

| Predicted Shift (δ, ppm) | Assignment (Analog) | Expected Assignment (Target Molecule) |

| ~175 - 180 | C-4 | C-4 |

| ~145 - 150 (q, ²JCF) | C-2 | C-2 |

| ~140 - 145 | C-8a | C-8a |

| ~135 - 140 | C-6 | C-7 (q, ³JCF) |

| ~125 - 130 | C-5 | C-8 |

| ~120 - 125 (q, ¹JCF) | -CF₃ | -CF₃ |

| ~120 - 125 | C-4a | C-4a |

| ~118 - 122 | C-7 | C-5 |

| ~115 - 120 | C-8 | C-6 |

| ~100 - 105 | C-3 | C-3 |

| ~20 - 25 | 6-CH₃ | 2-CH₃ |

q = quartet, JCF = coupling constant to fluorine.

Expert Interpretation and Extrapolation

-

¹H NMR : For our target molecule, 4-Hydroxy-2-methyl-7-trifluoromethylquinoline, the methyl group is at C-2, not C-6. This means the signal at ~2.4-2.6 ppm will still be a singlet of 3H intensity, but its assignment changes to 2-CH₃. The aromatic region will be significantly different. Instead of a singlet for H-7, we would expect a singlet for H-8 and a singlet for H-6, and a doublet for H-5. The CF₃ group at C-7 will strongly deshield the adjacent H-6 and H-8 protons, pushing them further downfield.

-

¹³C NMR : The most significant changes will be for the carbons in the benzene portion of the quinoline ring. The carbon bearing the CF₃ group (C-7) will appear as a quartet due to coupling with the three fluorine atoms (²JCF) and will be shifted downfield. The CF₃ carbon itself will be a prominent quartet with a large one-bond coupling constant (¹JCF).[10] The chemical shifts for C-5, C-6, and C-8 will be influenced by the powerful electron-withdrawing effect of the C-7 trifluoromethyl group.

Integrated Spectroscopic Workflow

The true power of these techniques lies in their combined application. No single method provides the complete picture, but together they form a logical, self-reinforcing workflow for structural elucidation.

Caption: Workflow for the structural elucidation of a novel compound.

Conclusion